molecular formula C8H20BF4N B153534 Tetraethylammonium tetrafluoroborate CAS No. 429-06-1

Tetraethylammonium tetrafluoroborate

Cat. No.: B153534
CAS No.: 429-06-1
M. Wt: 217.06 g/mol
InChI Key: XJRAKUDXACGCHA-UHFFFAOYSA-N
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Description

Tetraethylammonium tetrafluoroborate is an organic compound with the chemical formula (C₂H₅)₄NBF₄. It is a quaternary ammonium salt consisting of a positively charged tetraethylammonium cation and a negatively charged tetrafluoroborate anion. This compound is commonly used in various chemical reactions and applications due to its unique properties, such as high thermal stability and solubility in water and organic solvents .

Mechanism of Action

Target of Action

Tetraethylammonium tetrafluoroborate (TEA BF4) is known to interact with several targets, including autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . These targets play crucial roles in various physiological processes, including nerve impulse transmission and muscle contraction.

Mode of Action

The exact mode of action of TEA BF4 is still under investigation. It is known to block the function of its targets, thereby altering their normal physiological activities . For instance, by blocking potassium channels, TEA BF4 can affect the membrane potential of cells, influencing the transmission of nerve impulses.

Pharmacokinetics

Its solubility in acetonitrile suggests that it may be well-absorbed in the body

Action Environment

Environmental factors can influence the action, efficacy, and stability of TEA BF4. For instance, the pH and temperature of the environment may affect its solubility and therefore its bioavailability. Additionally, the presence of other substances, such as other electrolytes, could potentially interfere with its function as a supporting electrolyte in electrochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraethylammonium tetrafluoroborate can be synthesized by reacting tetraethylammonium hydroxide with tetrafluoroboric acid. The reaction typically occurs in an organic solvent such as methanol or acetonitrile. The product is then purified through recrystallization from a suitable solvent like ethyl acetate or methanol .

Industrial Production Methods

In industrial settings, this compound is produced by mixing tetraethylammonium bromide with sodium tetrafluoroborate in water. The resulting product is then filtered, washed, and dried to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Tetraethylammonium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include organic solvents like acetonitrile and methanol. The reactions are typically carried out under ambient conditions or with mild heating .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in electrochemical polymerization, it helps form conjugated oligomers .

Comparison with Similar Compounds

Similar Compounds

  • Tetrabutylammonium tetrafluoroborate
  • Tetramethylammonium tetrafluoroborate
  • Tetraethylammonium perchlorate

Uniqueness

Tetraethylammonium tetrafluoroborate is unique due to its high thermal stability and solubility in both water and organic solvents. Compared to similar compounds, it is less lipophilic and more easily crystallized, making it suitable for a wider range of applications .

Properties

IUPAC Name

tetraethylazanium;tetrafluoroborate
Source PubChem
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InChI

InChI=1S/C8H20N.BF4/c1-5-9(6-2,7-3)8-4;2-1(3,4)5/h5-8H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRAKUDXACGCHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC[N+](CC)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20BF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883380
Record name Ethanaminium, N,N,N-triethyl-, tetrafluoroborate(1-) (1:1)
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Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; Hygroscopic; [Alfa Aesar MSDS]
Record name Tetraethylammonium tetrafluoroborate
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CAS No.

429-06-1
Record name Tetraethylammonium tetrafluoroborate
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Record name Ethanaminium, N,N,N-triethyl-, tetrafluoroborate(1-) (1:1)
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Record name Ethanaminium, N,N,N-triethyl-, tetrafluoroborate(1-) (1:1)
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Record name Tetraethylammonium tetrafluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraethylammonium tetrafluoroborate
Reactant of Route 2
Tetraethylammonium tetrafluoroborate
Reactant of Route 3
Tetraethylammonium tetrafluoroborate

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